4-Fluoro-4'-hydroxybenzophenone
Overview
Description
4-Fluoro-4'-hydroxybenzophenone is a chemical compound that has been studied for its interesting photophysical and photochemical properties. It is closely related to 4-hydroxybenzophenone (4HOBP), which is known for its behavior similar to humic substances in terms of light absorption and emission transitions. The presence of the fluorine atom in 4-fluoro-4'-hydroxybenzophenone is expected to influence its electronic, vibrational, and nonlinear optical properties, making it a potential candidate for applications in nonlinear optical materials .
Synthesis Analysis
The synthesis of fluorinated benzophenones, such as 4-fluoro-4'-hydroxybenzophenone, can be approached through various methods. While the papers provided do not directly describe the synthesis of this specific compound, they do discuss related compounds and general methods that could be applicable. For instance, the synthesis of 4,4'-difluorobenzophenone has been achieved through methods like the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method . These methods could potentially be adapted for the synthesis of 4-fluoro-4'-hydroxybenzophenone by introducing the appropriate hydroxyl and fluorine substituents at the correct positions on the benzophenone backbone.
Molecular Structure Analysis
The molecular structure of 4-fluoro-4'-hydroxybenzophenone has been investigated using first principles calculations. The study provides detailed vibrational assignments based on potential energy distribution and identifies a good agreement between reported and calculated wavenumbers. The molecular electrostatic potential surface of the molecule predicts the reactive sites, which are crucial for understanding its reactivity in various chemical reactions .
Chemical Reactions Analysis
The chemical reactivity of related compounds, such as 4-hydroxybenzophenone, has been studied in different solvents. For example, the singlet and triplet excited states of 4-hydroxybenzophenone undergo deprotonation in the presence of water, leading to fluorescence quenching and photoactivity inhibition. This behavior changes in aprotic solvents like acetonitrile, where the compound remains fluorescent and can induce triplet-sensitized transformations . These findings suggest that the fluorinated derivative might exhibit similar solvent-dependent reactivity, which could be explored in future studies.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-fluoro-4'-hydroxybenzophenone have been explored through computational studies. The molecule exhibits a red shift in the maximum absorption wavelength when the medium changes from gaseous to solvent, indicating solvent-dependent optical properties. Additionally, the compound has a large hyperpolarizability value, which implies its potential use in nonlinear optical applications. The excited states of the molecule are much stronger acids than the ground state, which affects its fluorescence properties in different pH conditions .
Scientific Research Applications
Electronic and Vibrational Properties
4-Fluoro-4'-hydroxybenzophenone has been extensively studied for its structural, opto-electronic, vibrational, and nonlinear properties. Research by Pegu et al. (2017) using first principles calculation revealed that this compound has significant hyperpolarizability, indicating its potential usefulness in nonlinear optical applications. The study also conducted detailed vibrational assignments of the wavenumbers and found good agreement between reported and calculated wavenumbers (Pegu, Deb, Van Alsenoy, & Sarkar, 2017).
Synthesis and Characterization in Polymer Science
4-Fluoro-4'-hydroxybenzophenone has been involved in the synthesis and characterization of various polymers. Xiao et al. (2003) synthesized and characterized a fluorinated phthalazinone monomer and its polymers, highlighting their good solubility and excellent thermal properties, suggesting potential applications in engineering plastics and membrane materials (Xiao, Wang, Jin, Jian, & Peng, 2003). Another study by Teasley and Hsiao (1996) explored the synthesis and characterization of poly(oxy-1,3-phenylenecarbonyl-1,4-phenylene) and related polymers using 4-fluoro-4'-hydroxybenzophenone, demonstrating its utility in the creation of polymers with specific thermal and structural properties (Teasley & Hsiao, 1996).
Environmental and Biological Applications
In environmental and biological contexts, 4-fluoro-4'-hydroxybenzophenone has been utilized in various studies. For example, Genthner et al. (1989) used isomeric fluorophenols, including 4-fluoro-4'-hydroxybenzophenone, to investigate the anaerobic transformation of phenol to benzoate, providing insights into the biochemical pathways and environmental fate of similar compounds (Genthner, Townsend, & Chapman, 1989).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-fluorophenyl)-(4-hydroxyphenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FO2/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRVUOFDBXRZBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180587 | |
Record name | 4-Fluoro-4'-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 4-Fluoro-4'-hydroxybenzophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20035 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
4-Fluoro-4'-hydroxybenzophenone | |
CAS RN |
25913-05-7 | |
Record name | 4-Fluoro-4′-hydroxybenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25913-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-4'-hydroxybenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025913057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Fluoro-4'-hydroxybenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90180587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-fluoro-4'-hydroxybenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.022 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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